Hydroxyprogesterone caproate Hydroxyprogesterone caproate Hydroxyprogesterone caproate is a corticosteroid hormone.
Hydroxyprogesterone caproate is a synthetic steroid hormone that is similar to medroxyprogesterone acetate and megestrol acetate. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). Hydroxyprogesterone caproate was previously marketed under the trade name Delalutin by Squibb, which was approved by the U.S. Food and Drug Administration (FDA) in 1956 and withdrawn from marketing in 1999. The U.S. FDA approved Makena from KV Pharmaceutical (previously named as Gestiva) on February 4, 2011 for prevention of preterm delivery in women with a history of preterm delivery, sparking a pricing controversy. In April 2023, the FDA withdrew its approval of Makena and its generics given an unfavorable risk-to-benefit assessment.
Hydroxyprogesterone Caproate is a synthetic progestational agent similar to the endogenous progesterone used in hormone therapy or as a female contraceptive. Mimicking the action of progesterone, hydroxyprogesterone caporate binds to and activates nuclear progesterone receptors in the reproductive system and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. Due to the negative feedback mechanism seen with progesterone, this agent also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impeding the growth of estrogen-sensitive tumor cells.
17α-Hydroxyprogesterone caproate is a synthetic steroid hormone that is similar to medroxyprogesterone acetate and megestrol acetate. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). 17α-Hydroxyprogesterone caproate was previously marketed under the trade name Delalutin by Squibb, which was approved by the U.S. Food and Drug Administration (FDA) in 1956 and withdrawn from marketing in 1999. Cytyc is seeking FDA approval to market 17α-hydroxyprogesterone caproate under the trade name Gestiva for prevention of preterm delivery in women with a history of preterm delivery. [Wikipedia]
Hydroxyprogesterone derivative that acts as a PROGESTIN and is used to reduce the risk of recurrent MISCARRIAGE and of PREMATURE BIRTH. It is also used in combination with ESTROGEN in the management of MENSTRUATION DISORDERS.
See also: Hydroxyprogesterone (has active moiety).
Brand Name: Vulcanchem
CAS No.: 630-56-8
VCID: VC0530225
InChI: InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
SMILES: CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Molecular Formula: C27H40O4
Molecular Weight: 428.6 g/mol

Hydroxyprogesterone caproate

CAS No.: 630-56-8

Cat. No.: VC0530225

Molecular Formula: C27H40O4

Molecular Weight: 428.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hydroxyprogesterone caproate - 630-56-8

CAS No. 630-56-8
Molecular Formula C27H40O4
Molecular Weight 428.6 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Standard InChI InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
Standard InChI Key DOMWKUIIPQCAJU-LJHIYBGHSA-N
Isomeric SMILES CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C
SMILES CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Canonical SMILES CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Appearance Solid powder
Melting Point 119-121

Chemical and Pharmacological Profile

Structural Characteristics

Hydroxyprogesterone caproate (C₂₇H₄₀O₄; molecular weight 428.61 g/mol) is a steroidal progestin derived from 17α-hydroxyprogesterone through esterification with caproic acid. The caproate ester group enhances lipid solubility, prolonging its duration of action through slow release from intramuscular depots .

The compound exists as white to off-white crystals with a melting point of 120–124°C . Its structural formula features a pregnane skeleton with ketone groups at positions 3 and 20, and a hexanoate ester at position 17α .

Table 1: Physicochemical Properties of HPC

PropertyValueSource
Molecular formulaC₂₇H₄₀O₄
Melting point120–124°C
LogP (octanol/water)5.2 (predicted)
Protein binding>95% (albumin, CBG)

Pharmacokinetics

HPC exhibits nonlinear pharmacokinetics due to accumulation in adipose tissue and slow release from castor oil-based formulations .

Absorption and Distribution

Following intramuscular injection, peak serum concentrations (Cₘₐₓ 27.8 ± 5.3 ng/mL) occur at 4.6 ± 1.7 days . Steady-state trough levels reach 60.0 ± 14 ng/mL after 13 weekly doses . The volume of distribution exceeds 20 L/kg, reflecting extensive tissue partitioning .

Metabolism and Excretion

HPC undergoes hepatic metabolism via CYP3A4/5-mediated hydroxylation and reduction, followed by phase II conjugation . Metabolites include mono-/di-hydroxylated derivatives and glucuronide/sulfate conjugates . Excretion occurs equally via fecal (50%) and urinary (30%) routes, with <5% as unchanged drug .

Table 2: Pharmacokinetic Parameters

ParameterNon-PregnantSingleton PregnancyTwins Pregnancy
t₁/₂ (days)7.8 ± 3.016.4 ± 3.610.0 ± 2.1
CL (L/day)1.2 ± 0.30.7 ± 0.21.1 ± 0.4
Vd (L/kg)22.4 ± 5.618.9 ± 4.320.1 ± 3.8

Sources:

Clinical Efficacy in Preterm Birth Prevention

Landmark Trials

Table 3: Comparative Trial Outcomes

OutcomeMeis Trial (17P vs. Placebo)PROLONG Trial (17P vs. Placebo)
<37 weeks36.3% vs. 54.9%*11.0% vs. 11.5%
<35 weeks20.6% vs. 30.7%*5.9% vs. 6.1%
Neonatal mortality2.5% vs. 3.5%1.4% vs. 1.6%

*P<0.05; Sources:

Subgroup Analyses

Meta-analyses suggest potential efficacy in high-risk subgroups:

  • Prior spontaneous preterm birth: RR 0.67 (95% CI 0.48–0.93)

  • Cervical length <25 mm: RR 0.49 (95% CI 0.25–0.97)

  • African American women: RR 0.41 (95% CI 0.24–0.69)

Regulatory History and Current Status

U.S. FDA Journey

  • 1956: Initial approval for gynecological indications

  • 2011: Accelerated approval for preterm birth prevention

  • 2020: Post-marketing requirement for PROLONG trial

  • 2023: Voluntary market withdrawal after failed confirmatory trial

International Perspectives

  • EMA: 2024 suspension recommendation due to risk-benefit concerns

  • TGA: Maintained approval with strict risk mitigation measures

  • WHO EML: Removed in 2023 following FDA action

Therapeutic Alternatives and Future Directions

With HPC's declining use, clinical focus has shifted to:

  • Vaginal progesterone: Superior efficacy in cervical insufficiency (RR 0.45 vs. HPC)

  • 17α-Hydroxyprogesterone heptanoate: Longer-acting analog in Phase II trials

  • Progesterone receptor modulators: Selective agents with reduced glucocorticoid activity

Ongoing research priorities include:

  • Pharmacogenomic predictors of response (CYP3A4/5 polymorphisms)

  • Alternative delivery systems (subcutaneous auto-injectors)

  • Combination therapies with cervical pessaries

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :